molecular formula C20H21BrN8 B608578 (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide

(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide

货号: B608578
分子量: 453.3 g/mol
InChI 键: KSECQYDNQYAZMQ-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

“PMID19831390C14”的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括:

工业生产方法

“PMID19831390C14”的工业生产可能涉及优化合成路线以提高产率和可扩展性。这可能包括使用连续流动反应器进行关键步骤,以及开发有效的纯化方法以确保最终产品的纯度。

化学反应分析

反应类型

“PMID19831390C14”经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团,例如氰基或卤素基团 .

科学研究应用

Inhibition of LIM Kinases

One of the primary applications of this compound is its role as an inhibitor of LIM domain kinases (LIMK1 and LIMK2). These kinases are involved in various cellular processes, including cytoskeletal dynamics and cell migration, which are critical in cancer metastasis and other diseases.

  • Mechanism of Action : The compound inhibits LIMK activity, leading to reduced phosphorylation of cofilin, a protein that regulates actin dynamics. This inhibition can result in decreased cancer cell motility and invasion .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant anticancer properties. They target various signaling pathways involved in tumor growth and survival.

  • Case Studies :
    • A study demonstrated that similar compounds showed potent activity against various cancer cell lines, including breast and prostate cancers .
    • The compound's ability to induce apoptosis and cell cycle arrest has been noted, making it a candidate for further development as an anticancer agent .

Central Nervous System Effects

Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their effects on the central nervous system (CNS). The compound may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

作用机制

“PMID19831390C14”的作用机制涉及抑制LIM结构域激酶2。该化合物与LIMK2的活性位点结合,阻止其磷酸化活性。这种抑制扰乱肌动蛋白细胞骨架的调节,导致细胞形态、运动性和分裂的改变。 所涉及的分子靶点和途径包括Rho相关蛋白激酶(ROCK)途径和其他调节细胞骨架动力学的信号通路 .

相似化合物的比较

类似化合物

独特性

“PMID19831390C14”的独特之处在于其特定的官能团修饰,这些修饰增强了其与LIMK2的结合亲和力和选择性。 与其他类似化合物相比,它在抑制LIMK2活性方面表现出更高的效力和效力,使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide, identified by its CAS number 1116571-01-7, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Pyrrolopyrimidine moiety : A fused bicyclic structure that enhances its biological activity.
  • Bromophenyl group : Contributes to the compound's ability to interact with biological targets.

The molecular formula is C20H21BrN8C_{20}H_{21}BrN_8 with a molecular weight of 453.34 g/mol .

Kinase Inhibition

Recent studies have highlighted the compound's role as a LIM kinase (Limk) inhibitor , which is crucial in regulating the actin cytoskeleton and cell motility. Inhibition of Limk has been associated with reduced tumor invasiveness and proliferation in cancer cells. The compound has demonstrated significant inhibitory activity against Limk1, with an IC50 value indicating its potency in cellular assays .

Kinase IC50 (nM) Biological Effect
Limk162Reduced cell motility and invasiveness
EGFR14.8Inhibits proliferation in lung cancer cells
HER2682Potential dual inhibition in breast cancer

Anticancer Activity

The compound has been tested against various cancer cell lines, revealing promising results:

  • A549 (lung cancer) : IC50 of 5.67 µM
  • HT29 (colon cancer) : IC50 of 42.38 µM
  • H460 (lung cancer) : IC50 values suggest moderate efficacy against this line.

These results indicate that the compound may serve as a potential therapeutic agent for treating specific types of cancer, particularly those driven by EGFR and HER2 pathways .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like Limk and EGFR, it prevents their activation, leading to decreased signaling pathways that promote cell growth and survival.
  • Alteration of Cytoskeletal Dynamics : The inhibition of Limk alters actin filament organization, which is critical for cell migration and invasion—key processes in cancer metastasis.

Case Studies

Several studies have evaluated the biological activity of this compound in preclinical models:

  • Study on Lung Cancer Cell Lines :
    • Researchers assessed the cytotoxic effects on A549 and H1975 cells, observing significant dose-dependent reductions in cell viability upon treatment with varying concentrations of the compound.
    • Results indicated that the compound effectively induced apoptosis in these cells.
  • Dual Inhibition Study :
    • A comparative study on compounds with similar structures showed that this specific derivative exhibited a unique profile, selectively inhibiting both EGFR and HER2 pathways.
    • The study concluded that such dual inhibition could lead to enhanced therapeutic outcomes in cancers expressing both receptors.

属性

IUPAC Name

(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSECQYDNQYAZMQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 3
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 6
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Customer
Q & A

Q1: What is the primary mechanism of action of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide?

A1: this compound functions as a LIMK2 inhibitor. LIMK2 typically phosphorylates and deactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, allowing cofilin to remain active and promote actin depolymerization. [, , ]

Q2: How does inhibition of LIMK2 by this compound impact erectile function in the context of cavernous nerve injury?

A2: Research indicates that this compound may improve erectile function following cavernous nerve injury by mitigating corporal fibrosis. This injury often leads to increased LIMK2 activity, causing excessive cofilin phosphorylation and contributing to fibrosis. By inhibiting LIMK2, this compound helps restore the balance of cofilin activity, potentially mitigating the development of fibrosis and improving erectile function. [, ]

Q3: What structural features of this compound are essential for its activity as a LIMK2 inhibitor?

A3: While the precise structure-activity relationship for this compound has not been fully elucidated within the provided research, studies employing 3D-QSAR and docking simulations have provided valuable insights into the structural features crucial for its LIMK2 inhibitory activity. These studies have illuminated key binding interactions between the compound and the LIMK2 enzyme, paving the way for the design of potentially more potent and selective inhibitors. []

Q4: Beyond erectile dysfunction, what other potential therapeutic applications have been explored for this compound based on its LIMK2 inhibitory activity?

A4: Given LIMK2's role in ocular hypertension and glaucoma, this compound has been investigated as a potential therapeutic agent for these conditions. Research shows that topical application of this compound can reduce intraocular pressure in animal models of ocular hypertension, suggesting a potential therapeutic benefit in glaucoma management. []

Q5: What are the potential advantages of combining this compound with other therapeutic agents, such as PDE5 inhibitors, in the treatment of erectile dysfunction?

A5: Studies suggest that a combination therapy of this compound with PDE5 inhibitors like udenafil might offer enhanced efficacy in treating erectile dysfunction following cavernous nerve injury. While LIMK2 inhibition primarily targets fibrosis, PDE5 inhibitors address other aspects of the condition, such as apoptosis and endothelial dysfunction. This combined approach may lead to a more comprehensive therapeutic effect compared to either treatment alone. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。